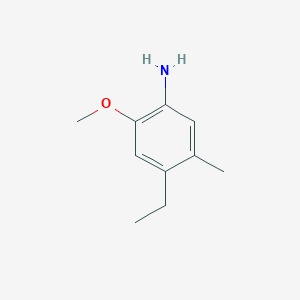

![molecular formula C12H12ClN3O2 B2396876 ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 168639-16-5](/img/structure/B2396876.png)

ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate are not detailed, related compounds have been used in various reactions. For example, ethyl (4-chlorobenzoyl)acetate has been used in tandem condensation-cyclization reactions .科学的研究の応用

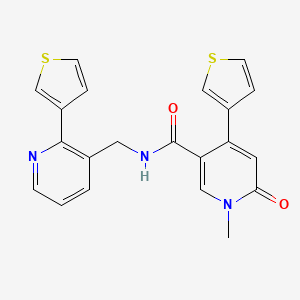

Triazole Derivatives in Drug Development

Triazoles, including structures similar to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been extensively studied for their potential in drug development. The triazole core structure is a critical component in the synthesis of new pharmaceuticals due to its broad spectrum of biological activities. Recent patents and research have highlighted the development of novel triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are being evaluated in various stages of clinical and pre-clinical studies, aiming to address a range of diseases, including neglected diseases which disproportionately affect vulnerable populations. The need for efficient and sustainable synthesis methods for these compounds is also emphasized, reflecting the ongoing challenge of aligning chemical synthesis with principles of green chemistry and sustainability (Ferreira et al., 2013).

Bioactive Properties of Triazole Derivatives

The bioactive properties of 1,2,4-triazole derivatives have been a subject of increasing interest, showing a promising direction for scientific research. These compounds exhibit a wide range of bioactivities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling of 1,2,4-triazoles allows for the exploration of new compounds with potential therapeutic applications. The extensive review of literature sources underlines the importance of these derivatives in developing new pharmaceuticals and highlights the diverse applications of 1,2,4-triazole derivatives beyond the pharmaceutical industry, including their use in agricultural products, dyes, and high-energy materials (Ohloblina, 2022).

Synthetic and Environmental Considerations

The synthesis and environmental impact of ethyl acetate and related esters, which are structurally related to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been reviewed, focusing on process intensification techniques for ethyl acetate production. These techniques offer several advantages over traditional processes, including energy savings and reduced environmental footprint. Ethyl acetate is used across various industries, including as a solvent in paints, coatings, and flavors, highlighting the importance of sustainable production methods. This review underscores the need for efficient, green chemical processes in producing compounds like ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate and its derivatives (Patil & Gnanasundaram, 2020).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its target, leading to changes in cellular processes.

Biochemical Pathways

This pathway plays a crucial role in regulating oxidative stress and inflammation, and its dysregulation has been implicated in various diseases, including cancer .

Result of Action

Related compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular processes.

特性

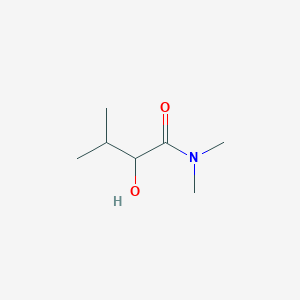

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFGUSGWIQASIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)

![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)

![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)

![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)